Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS number
Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS number
Technical Monograph: Methyl 2-bromo-4-fluoro-6-methylbenzoate
Part 1: Executive Summary & Strategic Utility
Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2 ) is a highly specialized polysubstituted benzene scaffold used primarily in the synthesis of sterically congested biaryl systems. Its structural uniqueness lies in the ortho-disubstitution pattern flanking the ester group: a bromine atom at the C2 position and a methyl group at the C6 position.
This "molecular clamp" configuration makes it a critical building block for:
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Atropisomeric Drug Design: The steric bulk at the ortho positions restricts rotation around the aryl-carbonyl bond, facilitating the creation of axially chiral intermediates often required in kinase inhibitors (e.g., KRAS, EGFR).
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Regioselective Functionalization: The electronic differentiation between the labile C2-Bromine (amenable to cross-coupling) and the stable C4-Fluorine (metabolic blocker) allows for sequential, orthogonal functionalization.
Part 2: Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Methyl 2-bromo-4-fluoro-6-methylbenzoate |
| CAS Number | 1262396-04-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(F)C=C1Br |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Precursor | 2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 1003709-47-4) |
Part 3: Synthesis & Manufacturing Architecture
The synthesis of this ester typically follows a convergent route starting from aniline derivatives, leveraging the Sandmeyer reaction to install the halogen/nitrile functionality, followed by hydrolysis and esterification.
Mechanism of Action: The Steric Challenge
Direct bromination of methyl 4-fluoro-2-methylbenzoate often yields a mixture of isomers due to competing directing effects. Therefore, the most reliable industrial route proceeds via the Sandmeyer transformation of 2-amino-4-fluoro-6-methylbenzoic acid or its nitrile equivalent.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis from the aniline precursor via Sandmeyer bromination followed by Fischer esterification.[1][2][3][4][5][6][7][8][9][10]
Part 4: Reactivity Profile & Applications
The core utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate is its role as an electrophile in Palladium-catalyzed cross-coupling reactions. However, the steric hindrance provided by the C6-Methyl group and the ester moiety makes standard Suzuki conditions sluggish.
Critical Reactivity Nodes
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C2-Bromine (Electrophile): The primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
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Ester Moiety (Electrophile): Susceptible to nucleophilic attack (Grignard addition) or hydrolysis. In biaryl synthesis, this group is often preserved to serve as a handle for heterocycle formation later.
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C4-Fluorine (Stabilizer): Generally inert under coupling conditions; serves to modulate pKa and metabolic stability in the final drug candidate.
Visualization: Functionalization Logic
Figure 2: Reactivity map highlighting the primary synthetic utility (Suzuki coupling) versus secondary transformations.
Part 5: Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Use this protocol to convert the acid precursor (CAS 1003709-47-4) to the target ester.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol) and Methanol (anhydrous, 100 mL).
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Catalyst Addition: Carefully add Concentrated Sulfuric Acid (1.0 mL) dropwise while stirring. Caution: Exothermic.
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Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.
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Workup:
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Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
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Dilute the residue with EtOAc (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid traces.
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Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.
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Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
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Yield: Expect 9.5–10.2 g (90–96%) of a white solid.
Protocol B: Optimized Suzuki Coupling (Sterically Hindered)
Use this protocol to couple the ester with an aryl boronic acid.
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Reagents:
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Substrate: Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 eq)
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Boronic Acid: Aryl-B(OH)₂ (1.5 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / SPhos (for highly hindered partners).
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Base: K₃PO₄ (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
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Procedure:
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Degas the solvent mixture with Nitrogen for 15 minutes.
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Add all solids to a pressure vial.
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Add the solvent and seal the vial.
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Heat to 90–100°C for 18 hours.
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Note: The presence of the ortho-methyl group requires higher temperatures and more active catalysts than standard couplings.
Part 6: Safety & Handling (GHS Standards)
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Signal Word: Warning
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Hazard Statements:
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Handling: Handle in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Part 7: References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71744219 (Isomer Analog). Retrieved from [Link]
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Organic Chemistry Portal. (2023). Suzuki Coupling of Sterically Hindered Aryl Halides. Retrieved from [Link]
Sources
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- 5. EP2739621B1 - 2-acylaminothiazole compound crystals - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ossila.com [ossila.com]
- 8. US2885396A - N-glycosides of 5-fluorouracil - Google Patents [patents.google.com]
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